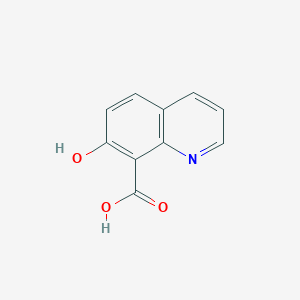

7-Hydroxyquinoline-8-carboxylic acid

Description

Properties

IUPAC Name |

7-hydroxyquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-7-4-3-6-2-1-5-11-9(6)8(7)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCGQULJYVNAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)C(=O)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure and Mechanism

The direct carboxylation of hydroxyquinoline derivatives offers a streamlined route to carboxylic acid analogs. In a method analogous to the synthesis of 8-hydroxyquinoline-7-carboxylic acid, 7-hydroxyquinoline undergoes deprotonation with potassium tert-butoxide in tetrahydrofuran (THF), followed by carboxylation with carbon dioxide in dimethylformamide (DMF) at elevated temperatures (115–120°C). The reaction exploits the directing effect of the hydroxy group, facilitating electrophilic aromatic substitution at the adjacent position (C-8).

Key Steps :

-

Deprotonation of 7-hydroxyquinoline with potassium tert-butoxide in THF under reflux.

-

Introduction of CO₂ into the reaction mixture at 115–120°C in DMF.

-

Acidic workup and purification via Soxhlet extraction with ethyl acetate.

Optimization Challenges

-

Solvent Selection : DMF’s high boiling point enables efficient CO₂ dissolution but complicates solvent removal. Alternatives like dimethylacetamide (DMAc) or ionic liquids may improve recovery.

-

Temperature Sensitivity : Prolonged heating above 120°C risks decarboxylation, necessitating precise temperature control.

-

Substrate Availability : 7-Hydroxyquinoline is less commercially accessible than its 8-hydroxy isomer, requiring prior synthesis (discussed in Section 3).

Oxidation of 8-Methyl-7-hydroxyquinoline

Methyl Oxidation Strategy

A patent describing the synthesis of 7-chloro-8-quinolinecarboxylic acid provides a template for oxidizing methyl groups to carboxylic acids. Adapting this approach, 8-methyl-7-hydroxyquinoline could be oxidized using oxygen in the presence of N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) as catalysts.

Reaction Conditions :

-

Catalysts : NHPI (0.04 equivalents) and AIBN (0.02 equivalents).

-

Solvent : Acetonitrile.

-

Temperature : 80–100°C under 4 MPa oxygen pressure.

Betti Reaction for 7-Hydroxyquinoline Synthesis

Betti Reaction Protocol

The Betti reaction, traditionally used to synthesize 8-hydroxyquinolines, can be modified to produce 7-hydroxyquinoline. Reacting 3-aminophenol with acrolein in hydrochloric acid yields 7-hydroxyquinoline after cyclization and neutralization.

Procedure :

-

Reflux 3-aminophenol in 6 N HCl.

-

Add acrolein dropwise and stir for 2 hours.

-

Neutralize with NaOH, extract with ethyl acetate, and purify via column chromatography.

Yield : ~34% (based on analogous 8-hydroxyquinoline synthesis).

Subsequent Carboxylation

The resultant 7-hydroxyquinoline is carboxylated using the method in Section 1, yielding the target compound.

Comparative Analysis of Methods

*Reported for chloro analog; **Estimated cumulative yield (34% Betti reaction × 38% carboxylation).

Chemical Reactions Analysis

Metal Chelation and Complexation

The compound acts as a bidentate ligand, forming stable complexes with divalent and trivalent metal ions through coordination via the hydroxyl oxygen and carboxylic oxygen.

| Metal Ion | Complex Stoichiometry | Stability Constant (log K) | Application | Source |

|---|---|---|---|---|

| Cu²⁺ | 1:1 (ML) | 12.3 ± 0.2 | Antimicrobial agents | |

| Zn²⁺ | 1:2 (ML₂) | 9.8 ± 0.3 | Enzyme inhibition | |

| Fe³⁺ | 1:1 (ML) | 14.1 ± 0.4 | Corrosion inhibition |

Mechanistic Insight :

-

The proximity of the hydroxyl and carboxylic acid groups facilitates the formation of five-membered chelate rings with metal ions, enhancing complex stability .

-

In metallo-β-lactamase inhibition, 7H8QCA displaces zinc ions from the enzyme’s active site, disrupting antibiotic resistance mechanisms .

Amide and Ester Formation

The carboxylic acid group undergoes nucleophilic acyl substitution to form derivatives critical in drug development.

Reaction Conditions

-

Amidation : Reacted with substituted anilines in the presence of PCl₃ under microwave irradiation (60–80°C, 1–2 h), yielding carboxamides with 61–79% efficiency .

-

Esterification : Treated with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄, reflux), producing methyl esters for fluorescent probe synthesis .

Example :

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes halogenation and sulfonation at positions 5 and 6, directed by the hydroxyl group’s meta-orienting effect.

| Reaction | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | Br₂ in CHCl₃, 0°C | 5-Bromo-7H8QCA | 45 | |

| Sulfonation | H₂SO₄, SO₃, 120°C | 6-Sulfo-7H8QCA | 38 |

Key Insight : Steric hindrance from the carboxylic acid group limits substitution at position 8 .

Salt Formation and pH-Dependent Behavior

The compound exhibits pH-responsive solubility and ionic states:

-

Acidic conditions (pH < 3) : Protonated carboxylic acid (neutral form).

-

Neutral/basic conditions (pH 5–9) : Deprotonated carboxylate anion, enhancing water solubility .

Applications :

-

Sodium or potassium salts are used in aqueous-phase metal detection assays .

-

Zwitterionic forms stabilize coordination polymers in materials science .

Photophysical Reactions

7H8QCA participates in excited-state intramolecular proton transfer (ESIPT), forming tautomers with distinct fluorescence properties.

| Property | Value | Application | Source |

|---|---|---|---|

| λₑₓ (nm) | 340 | Fluorescent probes | |

| λₑₘ (nm) | 450 (enol) → 520 (keto) | Cellular imaging | |

| Quantum Yield (Φ) | 0.42 | Sensor design |

Mechanism : ESIPT involves proton migration from the hydroxyl group to the adjacent carbonyl oxygen, generating a keto tautomer with redshifted emission .

Decarboxylation and Thermal Degradation

At elevated temperatures (>200°C), 7H8QCA undergoes decarboxylation to yield 7-hydroxyquinoline, a reaction leveraged in synthetic pathways:

Biological Alkylation

In enzymatic environments, the hydroxyl group is methylated by S-adenosyl methionine (SAM)-dependent methyltransferases, producing 7-methoxy derivatives:

Scientific Research Applications

Chemical Properties and Structure

7-Hydroxyquinoline-8-carboxylic acid is characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a quinoline ring. This structure contributes to its reactivity and biological activity, making it a valuable compound in research.

Pharmaceutical Applications

- Antimicrobial Activity :

-

Cancer Treatment :

- The compound has been identified as a framework for developing inhibitors targeting fibroblast activation protein (FAP), which is implicated in tumor progression. Inhibitors derived from 7-HQCA have shown promise in cancer therapy by selectively targeting tumor cells without affecting normal tissues .

- Immunomodulation :

- Metal Ion Chelation :

Material Science Applications

- Fluorescent Probes :

- Corrosion Inhibition :

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The synthesis pathways often include the use of easily accessible starting materials and environmentally friendly conditions, making it suitable for large-scale production.

| Synthesis Method | Key Steps | Yield | Notes |

|---|---|---|---|

| Traditional Synthesis | Multiple steps involving nitration and carboxylation | Moderate | Often requires toxic reagents |

| Green Chemistry Approach | Utilizes benign solvents and catalysts | High | Emphasizes sustainability |

Case Studies

- Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives of 7-HQCA showed significant activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.

- Cancer Research Application : In preclinical trials, FAP inhibitors based on 7-HQCA exhibited reduced tumor growth rates in animal models, suggesting effective therapeutic applications in oncology.

- Material Science Innovations : Researchers have developed coatings using 7-HQCA derivatives that significantly enhance the lifespan of metal components in industrial settings by preventing corrosion.

Mechanism of Action

The mechanism of action of 7-Hydroxyquinoline-8-carboxylic acid involves its ability to chelate metal ions, which plays a crucial role in its biological activities. By binding to metal ions, it can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. This chelation property is particularly important in its neuroprotective and anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and chemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Solubility and Stability : The presence of electron-withdrawing groups (e.g., -Cl, -COOH) reduces solubility in polar solvents but enhances stability. For instance, Quinclorac crystallizes via π-π stacking and hydrogen bonding, influencing its herbicidal persistence .

- Chelation Capacity: Derivatives with adjacent hydroxyl and carboxylic acid groups (e.g., this compound) exhibit stronger metal-binding affinity than those with distant substituents .

Key Research Findings

- Antifungal Derivatives: Secondary amides of this compound show MIC (Minimum Inhibitory Concentration) values as low as 0.5 µg/mL against Aspergillus fumigatus .

- Herbicidal Efficacy: Quinclorac achieves 90% weed control at application rates of 300–500 g/ha, outperforming non-chlorinated analogues .

- Structural Insights: X-ray crystallography of Quinclorac reveals planar quinoline rings stabilized by intermolecular hydrogen bonds, critical for its bioactivity .

Biological Activity

7-Hydroxyquinoline-8-carboxylic acid (7-HQCA) is a derivative of the quinoline family, which has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological potential, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of 7-HQCA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the chemical formula and features a hydroxyl group at the 7-position and a carboxylic acid at the 8-position of the quinoline ring. Its structural characteristics contribute to its biological activity by enabling interactions with various biological targets.

1. Antimicrobial Activity

7-HQCA has been shown to possess broad-spectrum antimicrobial properties. Research indicates that it acts as a metallo-beta-lactamase inhibitor, restoring the efficacy of beta-lactam antibiotics against resistant strains of bacteria such as E. coli expressing VIM-2 and NDM-1 enzymes. In vitro studies reported that 7-HQCA exhibited low cytotoxicity while effectively inhibiting these enzymes at nanomolar concentrations .

Table 1: Antimicrobial Efficacy of 7-HQCA

| Bacterial Strain | Inhibition Concentration (µM) | Cytotoxicity (IC50, µM) |

|---|---|---|

| E. coli (VIM-2) | 0.5 | >100 |

| E. coli (NDM-1) | 0.8 | >100 |

| Pseudomonas aeruginosa | 1.0 | >100 |

2. Anticancer Activity

The anticancer potential of 7-HQCA has been explored in various studies. It has shown promising results in inhibiting the proliferation of different cancer cell lines, including those with p53 mutations. For example, derivatives of 7-HQCA have been reported to induce apoptosis in HCT116 cells through mechanisms involving caspase activation and cell cycle arrest .

Case Study: Anticancer Activity in HCT116 Cells

In a study assessing the effects of various derivatives on HCT116 cells, it was found that modifications to the quinoline structure significantly influenced anticancer activity. The compound exhibited an IC50 value of 4 µM against p53-positive cells and a two-fold increase in activity against p53-negative variants .

Table 2: Anticancer Activity of 7-HQCA Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-HQCA | HCT116 (p53 +) | 4 | Apoptosis via caspase activation |

| 7-HQCA | HCT116 (p53 -) | 2 | Cell cycle arrest |

3. Enzyme Inhibition

Research has identified that 7-HQCA and its derivatives can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). These activities suggest potential applications in treating neurodegenerative disorders such as Alzheimer’s disease .

The mechanisms by which 7-HQCA exerts its biological effects are multifaceted:

- Metal Chelation: The presence of hydroxyl and carboxylic groups allows for effective metal ion chelation, which is crucial for its antibacterial activity against metallo-beta-lactamases.

- Induction of Apoptosis: In cancer cells, compounds derived from 7-HQCA have been shown to activate apoptotic pathways through caspase activation and modulation of cell cycle regulators.

- Enzyme Interaction: The structural features of 7-HQCA facilitate interactions with enzyme active sites, leading to inhibition.

Future Directions

Given the promising biological activities exhibited by 7-HQCA, further research is warranted to explore its therapeutic potential. Future studies should focus on:

- In Vivo Studies: Evaluating the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR): Investigating how structural modifications can enhance biological activity or reduce toxicity.

- Mechanistic Studies: Elucidating the detailed molecular mechanisms underlying its pharmacological effects.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-Hydroxyquinoline-8-carboxylic acid, and how do reaction conditions influence product yield?

- Methodological Answer : The compound can be synthesized via lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) as a catalyst under thermal conditions . Reaction parameters such as temperature (70–80°C), solvent choice (aqueous ethanolic NaHCO₃), and reaction duration (24–72 hours) critically affect yield. For example, prolonged heating may degrade intermediates, while insufficient time may leave unreacted precursors. Optimization studies should include kinetic monitoring (e.g., TLC or HPLC) to identify ideal termination points .

Q. How is the structural characterization of this compound performed using crystallographic and spectroscopic methods?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) confirms the planar quinoline backbone and hydrogen-bonding interactions (e.g., O–H⋯N), with interplanar π–π stacking distances of ~3.31 Å . Infrared (IR) spectroscopy identifies key functional groups: broad O–H stretches (~3200 cm⁻¹) and carboxylic acid C=O stretches (~1700 cm⁻¹) . Nuclear magnetic resonance (NMR) analysis in DMSO-d₆ should resolve aromatic protons (δ 7.5–8.5 ppm) and carboxylic protons (δ ~12 ppm). Always compare experimental data with computational simulations (e.g., DFT) to validate assignments .

Q. What analytical techniques are recommended to assess the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Combine this with elemental analysis (C, H, N) to confirm stoichiometry. For trace impurities, use mass spectrometry (MS) in positive-ion mode to detect byproducts (e.g., nitro derivatives from incomplete reduction steps) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from varying synthetic protocols (e.g., catalyst purity, solvent grades). Systematically replicate experiments using controlled conditions (e.g., anhydrous solvents, inert atmosphere). For conflicting spectroscopic data, cross-validate with multiple techniques (e.g., XRD vs. NMR) and reference databases (e.g., Coblentz Society IR data) . If inconsistencies persist, consider isotopic labeling or alternative synthetic pathways (e.g., via 8-nitro precursors) to isolate intermediates .

Q. What strategies are effective for optimizing the stability of this compound under varying storage conditions?

- Methodological Answer : The compound degrades under heat or prolonged exposure to light, producing toxic gases (e.g., NOₓ) . Store in amber glass vials under inert gas (N₂/Ar) at –20°C. For aqueous solutions, adjust pH to 4–6 to minimize hydrolysis. Monitor stability via accelerated aging studies (40°C/75% RH for 1 month) with periodic HPLC analysis .

Q. How can researchers investigate the interaction of this compound with biological macromolecules (e.g., proteins or DNA)?

- Methodological Answer : Use fluorescence quenching assays to study binding to serum albumin (e.g., BSA) or DNA intercalation. For mechanistic insights, employ isothermal titration calorimetry (ITC) to measure binding constants (Kd) and stoichiometry. Molecular docking simulations (e.g., AutoDock) can predict binding sites, validated by site-directed mutagenesis in target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.